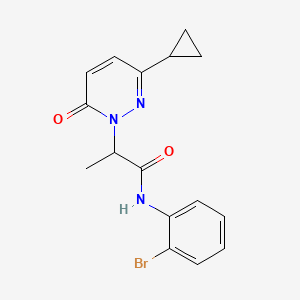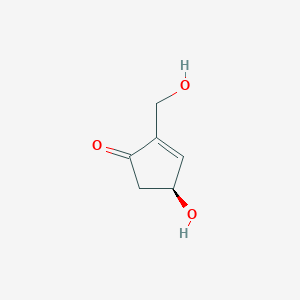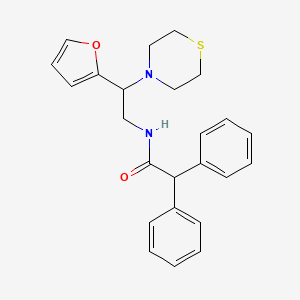
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic organic compound. Due to its distinctive structure, the compound garners interest in various fields such as chemistry, biology, and medicine. As a complex molecule, it demonstrates intriguing chemical properties and biological activities, making it a subject of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with commercially available precursors. The process may involve reactions such as nucleophilic substitution, carbonylation, and cyclization under controlled conditions. Critical factors such as temperature, pressure, and solvent choice are optimized to achieve the desired yield and purity.
Industrial Production Methods: In industrial settings, the compound's production scales up using flow chemistry or batch processes. These methods prioritize efficiency, cost-effectiveness, and environmental sustainability. The use of automation and continuous flow reactors enhances reproducibility and safety, especially in handling reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including:
Reduction: Reducing agents can convert carbonyl groups into alcohols or other derivatives.
Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles facilitate these reactions.
Major Products Formed: The reactions yield a variety of products, including alcohol derivatives, reduced forms of the compound, or substituted versions with altered electronic properties. Each product's formation depends on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione finds applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a lead compound in drug discovery.
Medicine: Explored for therapeutic potentials, such as anti-inflammatory or anticancer activities.
Industry: Applied in the development of novel materials or as a catalyst in specific industrial processes.
Mécanisme D'action
The compound's mechanism of action involves interactions at the molecular level with specific biological targets. It may bind to receptors, enzymes, or other proteins, influencing cellular pathways and physiological processes. The pathways affected depend on the compound's structure and functional groups, determining its pharmacodynamics and pharmacokinetics.
Comparaison Avec Des Composés Similaires
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-methylpiperazine-2,3-dione
1-(3-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
1-(3-((3-Bromopyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
By understanding and leveraging its distinct characteristics, scientists and industries continue to uncover new applications and benefits of this intriguing compound.
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4/c1-2-20-8-9-22(16(24)15(20)23)17(25)21-7-3-4-12(11-21)26-14-5-6-19-10-13(14)18/h5-6,10,12H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDEFWKCKZELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2533837.png)
![5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2533839.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)
![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)
![3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2533848.png)

![ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate](/img/structure/B2533852.png)
![N-{[4-(2,6-diethylphenyl)-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2533854.png)
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)

